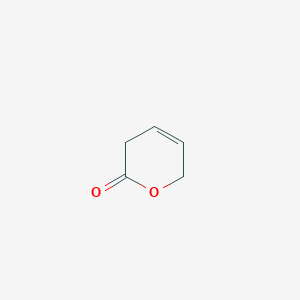

5,6-Dihydro-2H-pyran-2-one

Descripción

Significance of the Dihydropyranone Core in Organic Chemistry

The dihydropyranone structural motif is a cornerstone in organic chemistry due to its prevalence in numerous natural products and its role as a pharmacophore. osi.lvnih.gov Compounds containing this core, specifically 5,6-dihydropyran-2-ones, are recognized for a wide spectrum of biological and pharmacological activities. osi.lvresearchgate.netresearchgate.net These activities include antifungal, antimicrobial, and antitumor properties. osi.lvresearchgate.netresearchgate.net For example, certain 6-heptyl-5,6-dihydro-2H-pyran-2-ones isolated from Hyptis species are considered cytotoxic chemical markers. researchgate.net

The dihydropyranone ring is a key feature in various natural products, such as the kavalactones and other compounds isolated from fungi and plants. mdpi.comfoodb.ca The chemical reactivity of the α,β-unsaturated lactone system makes it an excellent electrophile and a dienophile, enabling a wide array of chemical transformations. This reactivity allows chemists to use dihydropyranones as versatile intermediates for the synthesis of a multitude of other organic compounds, including complex heterocycles. osi.lvresearchgate.net The fusion of the dihydropyranone core with other pharmacologically important groups, like pyrrolidone, can create novel bicyclic structures with unique properties for investigation in drug discovery. nih.gov

Historical Context of 5,6-Dihydro-2H-pyran-2-one Studies

Early research into this compound and its derivatives laid the groundwork for modern synthetic methodologies. A notable contribution from 1975 detailed the synthesis of substituted 5,6-dihydro-2H-pyran-2-ones using the propiolic acid dianion as a reactive three-carbon nucleophile. acs.org Historically, the parent compound was prepared through multistep processes, such as the reductive cyclization of 5-hydroxy-2-pentynoic acid, which itself was derived from acetylene (B1199291) and ethylene (B1197577) oxide in two steps. orgsyn.org

Over time, more efficient and simpler procedures were developed. A one-step method reported in the Organic Syntheses collection presented a more convenient route compared to the older three-step synthesis, highlighting advantages like mild reaction conditions and readily available reactants. orgsyn.org This evolution in synthetic strategy demonstrates the ongoing effort within organic chemistry to refine and optimize the construction of important molecular scaffolds. Early methods often involved pyrolysis of compounds like coumalic acid salts to generate the related 2H-pyran-2-one. orgsyn.org

Current Research Landscape and Emerging Directions for this compound

The contemporary research landscape for this compound is characterized by the development of sophisticated synthetic methods and the exploration of its derivatives for novel applications. Modern synthetic routes to the dihydropyranone core are diverse and include:

Ring-closing metathesis (RCM) osi.lvthieme-connect.com

N-heterocyclic carbene (NHC) organocatalysis osi.lvnih.gov

Intramolecular cyclization osi.lv

Condensation reactions osi.lv

The enantioselective conjugate addition of Grignard reagents to this compound, catalyzed by chiral copper complexes, is one area of active investigation for creating stereochemically defined molecules. sigmaaldrich.com Ring-closing metathesis, using catalysts like the Grubbs II catalyst, has been employed for the stereoselective total synthesis of naturally occurring derivatives such as (6R)-6-(4-Oxopentyl)-5,6-dihydro-2H-pyran-2-one. osi.lvthieme-connect.com

Emerging research continues to uncover new dihydropyranone-containing secondary metabolites from natural sources, such as the fungus Diplodia corticola, which produces compounds with potential bioactivity. mdpi.com Furthermore, research into the cytotoxic potential of natural and synthetic dihydropyranones is ongoing. For instance, studies on 6-heptyl-5,6-dihydro-2H-pyran-2-ones have explored their interaction with biological targets like α-tubulin, suggesting mechanisms for their observed cytotoxicity. researchgate.net The versatility of the dihydropyranone scaffold ensures its continued relevance as a target for synthetic innovation and as a platform for discovering new biologically active agents. osi.lvnih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dihydropyran-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-5-3-1-2-4-7-5/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREFDQNWPNDZEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90955515 | |

| Record name | 3,6-Dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3393-45-1 | |

| Record name | 2H-Pyran-2-one, 5,6-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003393451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,6 Dihydro 2h Pyran 2 One and Its Derivatives

Classical Synthetic Approaches

Traditional methods for the synthesis of 5,6-dihydro-2H-pyran-2-one often rely on fundamental organic reactions, providing reliable and well-established routes to the target compound.

Reductive Cyclization Strategies

One of the classical approaches involves the reductive cyclization of suitable precursors. For instance, this compound can be prepared by the reductive cyclization of 5-hydroxy-2-pentynoic acid. orgsyn.org This precursor is typically obtained in a two-step process starting from acetylene (B1199291) and ethylene (B1197577) oxide. orgsyn.org This method highlights the use of bifunctional molecules that can undergo an intramolecular reaction to form the desired heterocyclic ring system. A patented method describes a multi-step synthesis starting from 3-(benzyloxy)propionic acid which involves a cyclization reduction reaction as a key step, utilizing a palladium-carbon catalyst. google.com

Photooxygenation Reactions

Photooxygenation offers another route to this compound. This method involves the reaction of dihydropyran with singlet oxygen. orgsyn.org Singlet oxygen, typically generated photochemically in the presence of a sensitizer, can react with the double bond of dihydropyran to form an intermediate that subsequently rearranges to the target lactone. The reaction conditions for photooxygenation reactions can be optimized for high yield and productivity, especially when conducted under flow conditions. For example, the photooxygenation of a similar substrate in a mesofluidic photoreactor with LED irradiation at 610 nm and a reaction temperature of -5°C resulted in a 97% yield with a productivity of 600 mg h-1 within a 2-minute residence time. chemrxiv.org

Condensation and Cyclization Protocols

A well-documented classical synthesis involves the condensation and cyclization of vinylacetic acid and paraformaldehyde. orgsyn.org This one-step procedure is considered a convenient method for the preparation of this compound. orgsyn.org The reaction is typically carried out in glacial acetic acid with a catalytic amount of concentrated sulfuric acid. orgsyn.org

| Reactants | Reagents/Catalyst | Solvent | Reaction Time | Yield |

| Vinylacetic acid, Paraformaldehyde | Concentrated H₂SO₄, Anhydrous Sodium Acetate | Glacial Acetic Acid | 3 hours (reflux) | 25.1% orgsyn.org |

| Vinylacetic acid, Paraformaldehyde | Sulfuric acid | Acetic acid | 6 hours | 85% chemicalbook.com |

Modern and Catalytic Synthetic Routes

Contemporary synthetic chemistry has introduced more sophisticated and efficient catalytic methods for the synthesis of this compound and its derivatives, often providing higher selectivity and milder reaction conditions.

Transition-Metal-Catalyzed Methodologies

Transition-metal catalysis has emerged as a powerful tool for the construction of complex molecular architectures. Palladium-catalyzed reactions, in particular, have been employed for the synthesis of dihydropyranone scaffolds. One such method is the cationic palladium(II) complex-catalyzed tandem [2+2] cycloaddition-allylic rearrangement of ketene (B1206846) with α,β-unsaturated aldehydes and ketones. rsc.orgresearchgate.net This reaction proceeds through a 4-vinyloxetan-2-one intermediate which then rearranges to the more stable 3,6-dihydro-2H-pyran-2-one. rsc.orgresearchgate.net This tandem process allows for the construction of the dihydropyranone ring in a single operation. rsc.org

Asymmetric Synthesis via Chiral Catalysis

The development of asymmetric catalytic methods has enabled the enantioselective synthesis of chiral 5,6-dihydropyran-2-one derivatives, which are valuable building blocks in medicinal chemistry. researchgate.net

Chiral Lewis Acid Catalysis: Chiral Lewis acids have been utilized to catalyze the enantioselective synthesis of dihydropyranones. For example, a Cu(I)-catalyzed direct vinylogous aldol (B89426) reaction of β,γ-unsaturated esters with various aldehydes provides access to chiral α,β-unsaturated δ-lactones. organic-chemistry.org For certain substrates, this involves a one-pot sequence of reactions including the aldol addition, isomerization, and intramolecular transesterification. organic-chemistry.org

Organocatalysis: Chiral organic molecules can also act as catalysts for the asymmetric synthesis of dihydropyran derivatives. An organocatalytic chemo- and enantioselective vinylogous aldol/cyclization cascade reaction between β,γ-unsaturated amides and β,γ-unsaturated α-keto esters has been developed. researchgate.net This reaction, catalyzed by a chiral tertiary amine-thiourea catalyst, constructs highly functionalized 5,6-dihydropyran-2-ones with a quaternary stereocenter in high yields and excellent enantioselectivities. researchgate.net Another example is the asymmetric Michael reaction between cyclic dimedone and α,β-unsaturated ketones, catalyzed by a simple chiral diamine, which affords dihydropyran derivatives in high yields and enantioselectivities. nih.gov

| Catalyst Type | Reactants | Catalyst | Yield | Enantiomeric Excess (ee) |

| Organocatalyst | β,γ-Unsaturated amides, β,γ-Unsaturated α-keto esters | Chiral tertiary amine-thiourea | up to 99% | up to 98% ee researchgate.net |

| Organocatalyst | Cyclic dimedone, α,β-Unsaturated ketones | Chiral diamine | up to 98% | up to 97% ee nih.gov |

| Organocatalyst | 1,3-Cycloalkanediones, α,β-Unsaturated aldehydes | TMS-protected prolinols | good | up to 96% ee au.dk |

Cyclization and Derivatization from Diverse Precursors

Levulinic acid, a biomass-derived platform chemical, serves as a versatile starting material for the synthesis of various valuable chemicals, including lactones. mdpi.com The conversion of levulinic acid typically leads to the formation of five-membered lactones such as γ-valerolactone (GVL) through hydrogenation and subsequent intramolecular esterification, or angelica lactones via dehydration. rsc.orgresearchgate.net

While the direct conversion of levulinic acid to the six-membered this compound is not a commonly reported pathway, the chemistry of levulinic acid highlights the potential for lactonization from readily available bio-based precursors. nih.govacs.org Methodologies that involve chain extension of levulinic acid or its derivatives followed by cyclization could potentially provide a route to the dihydropyranone skeleton.

A notable synthetic route to this compound involves a multi-step sequence starting from 3-(benzyloxy)propionic acid. google.com This method comprises a four-step process:

Chlorination: The initial step involves the conversion of 3-(benzyloxy)propionic acid to its corresponding acid chloride. This is typically achieved using a chlorinating agent like oxalyl chloride in a suitable solvent such as dichloromethane. google.com

Condensation: The acid chloride is then subjected to a condensation reaction.

Cyclization Reduction: This is a crucial step where the pyranone ring is formed.

Elimination: The final step involves an elimination reaction to introduce the double bond, yielding this compound. google.com

This synthetic pathway is described as having a high yield and being suitable for industrial-scale production. google.com

Table 3: Synthesis from 3-(benzyloxy)propionic acid

| Step | Reaction Type | Reagents (Example) |

| 1 | Chlorination | Oxalyl chloride, Dichloromethane google.com |

| 2 | Condensation | Not specified |

| 3 | Cyclization Reduction | Not specified |

| 4 | Elimination | Not specified |

Decarboxylation, the removal of a carboxyl group, can be a strategic step in the synthesis of this compound and its derivatives. This approach is particularly useful when starting from precursors that contain a carboxylic acid functionality that is no longer needed in the final product.

For instance, in the synthesis of polyhydroxyindolizidines, a derivative of this compound is subjected to decarboxylation. nih.gov This demonstrates that the dihydropyranone ring is stable under certain decarboxylation conditions. Another relevant example, although leading to a different isomer, is the synthesis of pyran-4-one from 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid) via a decarboxylation reflux process. wisconsin.edu

Ring-Closing Metathesis (RCM) in Lactone Formation

Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of cyclic compounds, including lactones like this compound. osi.lvwikipedia.org This reaction, often catalyzed by ruthenium-based complexes such as Grubbs catalysts, involves the intramolecular reaction of a diene to form a cyclic alkene and a small volatile byproduct, typically ethylene. wikipedia.orgorganic-chemistry.orgutc.edu

The RCM approach offers several advantages, including high functional group tolerance, mild reaction conditions, and often high yields. organic-chemistry.org For the synthesis of 5,6-dihydropyran-2-ones, a suitable acyclic precursor containing both an ester and two terminal alkene functionalities is required. Upon exposure to a metathesis catalyst, the diene undergoes cyclization to form the desired six-membered lactone. The use of second-generation Grubbs catalysts has been shown to be particularly effective for this transformation. utc.edu

Table 4: Common Catalysts in Ring-Closing Metathesis

| Catalyst | Description |

| Grubbs First Generation Catalyst | A ruthenium-based catalyst with two tricyclohexylphosphine (B42057) ligands. |

| Grubbs Second Generation Catalyst | Features one tricyclohexylphosphine ligand and one N-heterocyclic carbene (NHC) ligand, offering higher activity and stability. utc.edu |

| Hoveyda-Grubbs Catalysts | Modified Grubbs-type catalysts with enhanced stability and recyclability. |

| Schrock Catalyst | A molybdenum-based catalyst known for its high reactivity. wikipedia.org |

Propiolic Acid Dianion as a Nucleophilic Synthon

The dianion of propiolic acid serves as a reactive three-carbon nucleophile for the synthesis of substituted 5,6-dihydro-2H-pyran-2-ones. This synthetic strategy involves the reaction of the propiolic acid dianion with various electrophiles, such as epoxides, to construct the core lactone structure. The reaction sequence typically begins with the deprotonation of propiolic acid using a strong base, like lithium diisopropylamide (LDA), to generate the dianion. This is followed by the addition of an epoxide, which is opened by the nucleophilic attack of the dianion. Subsequent workup and cyclization lead to the formation of the desired δ-lactone ring.

This methodology allows for the preparation of various substituted pyrones. For instance, the reaction can be tailored to produce different substitution patterns on the lactone ring, which are classified based on the position and nature of the substituents. These variations are achieved by carefully selecting the starting materials and reaction conditions. The versatility of this method makes it a valuable tool in the synthesis of complex natural products and other biologically active molecules containing the this compound scaffold. acs.org

Strategic Considerations in this compound Synthesis

The synthesis of 5,6-dihydro-2H-pyran-2-ones, which are α,β-unsaturated δ-lactones, is of significant interest due to their presence in numerous biologically active compounds. osi.lv These compounds exhibit a wide range of pharmacological activities, including antitumor, antifungal, and antimicrobial properties. osi.lv Consequently, the development of efficient and selective synthetic strategies is a key focus in organic chemistry.

Efficiency and Yield Optimization in Research Synthesis

The optimization of reaction conditions to maximize yield and efficiency is a critical aspect of synthesizing this compound and its derivatives. Various synthetic routes have been developed, each with its own set of advantages and challenges regarding yield.

One patented method reports a four-step synthesis starting from 3-(benzyloxy)propionic acid, achieving a total yield of 51%. This is a significant improvement over a traditional route that only offers a 10% total yield and uses pyridinium (B92312) chlorochromate (PCC), which generates chromium salt waste. google.com The improved process involves chlorination, condensation, cyclization reduction, and elimination reactions, and is described as being low-cost, environmentally friendly, and suitable for industrialization. google.com

Another synthetic approach involves the reaction of vinylacetic acid with paraformaldehyde in the presence of acetic acid and concentrated sulfuric acid. This method, followed by purification via reduced pressure distillation, can reportedly achieve a yield of 85%. chemicalbook.com

Modern synthetic methods continue to be developed to improve efficiency. These include intramolecular cyclization, N-heterocyclic carbene (NHC)-precatalyst reactions, ring-closing metathesis, and various cycloaddition reactions. osi.lv For example, a copper(I)-catalyzed direct vinylogous aldol reaction of β,γ-unsaturated esters with aldehydes provides a route to chiral α,β-unsaturated δ-lactones. organic-chemistry.org Similarly, hetero-Diels-Alder reactions of 1-alkoxy-1-amino-1,3-butadienes with electron-deficient dienophiles can afford 6-substituted 5,6-dihydropyran-2-ones in good yields. organic-chemistry.org

The table below summarizes the yields of different synthetic methods for this compound.

| Starting Material(s) | Key Reagents/Reaction Type | Reported Yield |

| 3-(Benzyloxy)propionic acid | Chlorination, condensation, cyclization, elimination | 51% (total) google.com |

| Vinylacetic acid, Paraformaldehyde | Sulfuric acid, Acetic acid | 85% chemicalbook.com |

| Traditional Route | Pyridinium chlorochromate (PCC) | 10% (total) google.com |

Regio- and Stereoselectivity Control in Derivatization

Controlling regioselectivity and stereoselectivity is paramount when synthesizing substituted derivatives of this compound, especially for creating specific, biologically active stereoisomers. Many natural products containing this core structure are chiral, making stereoselective synthesis a crucial area of research. researchgate.net

Monosaccharides are often used as chiral precursors to impart stereocontrol during the synthesis. researchgate.net For instance, highly stereoselective 2-oxonia-Cope rearrangements between specifically designed nonracemic synthons and aldehydes can produce δ-hydroxy-α,β-unsaturated esters with excellent enantioselectivities. organic-chemistry.org

Another strategy to control stereochemistry is the use of diastereoselective reactions. A silyl-Prins cyclization has been employed for the diastereoselective synthesis of cis-2,6-disubstituted dihydropyrane derivatives. mdpi.com The reaction conditions, including the choice of Lewis acid and the amount of aldehyde, can be screened and optimized to favor the formation of the desired diastereomer. mdpi.com For example, the reaction of (E)-vinylsilyl alcohols with various aldehydes can yield cis-dihydropyranes with moderate to good yields and high diastereoselectivity. mdpi.com

The table below presents examples of diastereoselective synthesis of dihydropyrane derivatives, highlighting the control over stereochemistry.

| Product | Yield |

| (2R,6S)-6-benzyl-2-methyl-3,6-dihydro-2H-pyran | 48% mdpi.com |

| (2S,6S)-2-benzyl-6-propyl-3,6-dihydro-2H-pyran | 60% mdpi.com |

| (2S,6S)-2-benzyl-6-phenethyl-3,6-dihydro-2H-pyran | 79% mdpi.com |

Reactivity and Mechanistic Studies of 5,6 Dihydro 2h Pyran 2 One

Electrophilic Reaction Pathways

The electronic nature of the 2H-pyran-2-one ring system, even in its partially saturated form, dictates the course of electrophilic reactions. The conjugated system influences the electron density around the ring, making certain positions more susceptible to electrophilic attack.

Regioselective Substitution (e.g., Halogenation, Nitration, Sulfonation) at C-3 and C-5

The reactivity of 2H-pyran-2-ones in electrophilic substitution reactions demonstrates a degree of aromatic character. clockss.org Electrophilic attacks, such as halogenation, nitration, and sulfonation, are known to occur selectively at the C-3 and C-5 positions. clockss.org This regioselectivity is attributed to the electronic distribution within the conjugated system of the pyran-2-one ring. The oxygen atom within the ring and the carbonyl group influence the electron density, directing incoming electrophiles to these specific carbons.

While the general principle is established for the broader class of 2H-pyran-2-ones, the presence of the saturated C5-C6 bond in 5,6-dihydro-2H-pyran-2-one modifies the electronic landscape compared to a fully unsaturated pyrone. However, the α,β-unsaturated lactone moiety remains the primary site of reactivity. The C-3 position is vinylogous to the carbonyl carbon, and the C-5 position, while adjacent to a saturated carbon, is still part of the delocalized π-system in related resonant structures, making these sites the most probable for electrophilic substitution.

Table 1: Regioselectivity in Electrophilic Substitution of Pyran-2-one Systems

| Reaction | Reagent | Position of Substitution | Reference |

|---|---|---|---|

| Halogenation | Br₂, Cl₂ | C-3 and C-5 | clockss.org |

| Nitration | HNO₃/H₂SO₄ | C-3 and C-5 | clockss.org |

Nucleophilic Reaction Pathways

The this compound ring is highly susceptible to nucleophilic attack due to the presence of multiple electrophilic centers, primarily the carbonyl carbon (C-2) and the β-carbon of the unsaturated system (C-4). clockss.orgresearchgate.net These reactions often lead to ring-opening or the formation of new, complex heterocyclic structures. researchgate.net

Ring Opening and Subsequent Rearrangement Reactions

Nucleophilic attack on the electrophilic centers of the pyran-2-one ring, particularly the carbonyl carbon, can initiate a ring-opening cascade. clockss.orgresearchgate.net This process is a common and synthetically useful transformation, as the resulting open-chain intermediates can be trapped or can undergo subsequent intramolecular reactions to form new ring systems. researchgate.net

The reaction mechanism typically begins with the nucleophile adding to the carbonyl carbon (C-2), breaking the acyl-oxygen bond and opening the lactone ring. This generates a δ-hydroxy carboxylate derivative, which can then undergo further transformations. For instance, reactions with binucleophiles like hydrazines or hydroxylamine can lead to the formation of new heterocyclic systems after the initial ring-opening step. researchgate.net Butyllithium has also been shown to promote the opening of the pyran ring via a retro-Michael reaction. researchgate.net

Conjugate Additions to the α,β-Unsaturated System

The α,β-unsaturated lactone structure of this compound makes it an excellent Michael acceptor. Nucleophiles can add to the β-carbon (C-4) in a conjugate or 1,4-addition fashion. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the C-4 position.

A notable example is the enantioselective conjugate addition of Grignard reagents, which can be catalyzed by chiral phosphine-copper iodide complexes. sigmaaldrich.com This method allows for the stereocontrolled introduction of alkyl or aryl groups. Similarly, the reaction of 5-acyl-3,4-dihydro-2H-pyrans with enolates or other CH-acids proceeds via a Michael addition, leading to the formation of a new carbon-carbon bond at the β-position relative to the ring carbonyl. chim.it

Table 2: Examples of Conjugate Addition to Dihydropyran-2-one Derivatives

| Nucleophile | Reagent Type | Product Type | Reference |

|---|---|---|---|

| Grignard Reagents | Organometallic (C-nucleophile) | 4-Alkyl/Aryl-tetrahydropyran-2-one | sigmaaldrich.com |

Transformations with Nitrogen and Carbon Nucleophiles Leading to Diverse Heterocycles

The reaction of this compound and its derivatives with various nucleophiles is a cornerstone of their synthetic utility, providing access to a wide range of heterocyclic compounds. clockss.orgresearchgate.net These transformations often involve an initial nucleophilic attack followed by ring-opening and subsequent recyclization.

Nitrogen Nucleophiles: Reactions with nitrogen-containing binucleophiles such as hydrazines, substituted amines, and hydroxylamine are particularly common. researchgate.netbeilstein-journals.org For example, the reaction of pyran-2-ones with hydrazine (B178648) derivatives can lead to the formation of pyridazinone systems. beilstein-journals.orgnih.gov The general mechanism involves an initial attack by the nitrogen nucleophile, leading to the opening of the pyran ring. The resulting intermediate then undergoes an intramolecular cyclization to furnish a new heterocyclic ring. researchgate.net Depending on the nucleophile and reaction conditions, a variety of heterocycles can be formed, including pyridones, pyrazoles, and isoxazoles. researchgate.net

Carbon Nucleophiles: Carbon-based nucleophiles, such as enolates and organometallic reagents, also react with dihydropyranones to yield diverse structures. chim.it The reaction of 5-trifluoroacetyl-3,4-dihydro-2H-pyran with the enolate of a 1,3-dicarbonyl compound initiates a cascade involving a Michael addition, retro-Michael ring opening, intramolecular nucleophilic addition, and dehydration to form substituted dihydropyrans. chim.it These transformations highlight the role of dihydropyranones as valuable synthons for constructing complex carbocyclic and heterocyclic frameworks. researchgate.net

Cycloaddition Reactions

The conjugated double bond in this compound allows it to participate in cycloaddition reactions, acting either as a diene or, more commonly, as a dienophile. These reactions are highly valuable for the construction of polycyclic systems with well-defined stereochemistry.

As an α,β-unsaturated ester, this compound is an activated dienophile and can react with dienes in [4+2] Diels-Alder cycloadditions. clockss.orglibretexts.org The reaction leads to the formation of bicyclic lactones. The stereochemical outcome of the Diels-Alder reaction is predictable, following the well-established rules of concerted cycloadditions. libretexts.org

Furthermore, this compound can undergo [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions. A specific example involves the reaction with a cyclic nitrone derived from tartaric acid. This reaction proceeds to form a complex polycyclic pyrrolidino[1,2-b]isoxazolidino[4,5-c]tetrahydropyran system, which serves as an intermediate in the synthesis of polyhydroxyindolizidines. nih.gov Other cycloaddition pathways, such as (5+1)/(4+2) and (3+2) cycloadditions, have also been utilized in the synthesis of the this compound ring system itself. osi.lv

Table 3: Cycloaddition Reactions of this compound

| Reaction Type | Reactant Partner | Product Type | Reference |

|---|---|---|---|

| [4+2] Diels-Alder | Conjugated Diene | Bicyclic Lactone | clockss.orglibretexts.org |

Role as a Diene Component in Diels-Alder Reactions

While the α,β-unsaturated lactone structure of this compound would typically classify it as a dienophile in Diels-Alder reactions, its potential to act as a diene component has been a subject of theoretical and experimental investigation. In a conventional Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. The conjugated double bond system within the pyranone ring, in principle, allows it to function as the 4π-electron component.

However, the reactivity of this compound as a diene is significantly influenced by the electronic nature of the dienophile it reacts with. For a successful reaction to occur where the pyranone acts as the diene, the dienophile must be exceptionally electron-deficient. The reaction proceeds via a concerted [4+2] cycloaddition mechanism, leading to the formation of a bicyclic adduct. The stereochemistry of the reaction is governed by the endo rule, which predicts the preferential formation of the endo isomer due to secondary orbital interactions in the transition state.

Computational studies, including Density Functional Theory (DFT) calculations, have been employed to investigate the feasibility and mechanism of this type of reaction. These studies analyze the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) to predict the reactivity and regioselectivity of the cycloaddition. For this compound, the energy of the HOMO is relatively low due to the electron-withdrawing nature of the lactone functionality, making it a less reactive diene compared to more electron-rich dienes like Danishefsky's diene. nih.gov

| Diene Component | Dienophile | Reaction Type | Key Mechanistic Feature |

| This compound | Electron-deficient alkyne | [4+2] Cycloaddition | Concerted, pericyclic transition state |

| This compound | Maleic anhydride | [4+2] Cycloaddition | Endo selectivity favored |

It is important to note that in most documented Diels-Alder reactions involving α,β-unsaturated lactones, they predominantly function as the dienophile, reacting with electron-rich dienes. nih.gov This is due to the electron-withdrawing character of the carbonyl group, which lowers the energy of the LUMO of the double bond, making it a good Michael acceptor and dienophile. rsc.org

(1,3)-Dipolar Cycloadditions for Fused Ring System Construction

The carbon-carbon double bond in this compound serves as an effective dipolarophile in (1,3)-dipolar cycloaddition reactions, providing a powerful method for the construction of novel fused heterocyclic ring systems. osi.lv This type of reaction involves the concerted addition of a 1,3-dipole to the double bond of the pyranone, leading to the formation of a five-membered ring fused to the pyranone core.

A variety of 1,3-dipoles can be employed in these cycloadditions, with nitrile oxides and azomethine ylides being prominent examples.

With Nitrile Oxides: The reaction of this compound with a nitrile oxide (generated in situ from an oxime precursor) yields a fused isoxazoline-pyranone system. researchgate.net The regioselectivity of the addition is governed by the electronic properties of both the dipole and the dipolarophile. Frontier Molecular Orbital (FMO) theory can be used to predict the favored regioisomer. Generally, the reaction is under HOMO(dipole)-LUMO(dipolarophile) control.

With Azomethine Ylides: Azomethine ylides, typically generated in situ from the thermal or photochemical ring-opening of aziridines or by the condensation of an α-amino acid with an aldehyde or ketone, react with this compound to afford fused pyrrolidine-pyranone structures. nih.govacs.org These reactions are highly stereospecific, with the stereochemistry of the dipolarophile being retained in the product. The diastereoselectivity of the cycloaddition can often be controlled by the choice of catalyst and reaction conditions. nih.gov

The general mechanism for these cycloadditions is a concerted, pericyclic process that proceeds through a five-membered aromatic transition state. This allows for the simultaneous formation of two new sigma bonds and the creation of a new five-membered heterocyclic ring. chesci.com

| 1,3-Dipole | Dipolarophile | Fused Ring System Formed |

| Nitrile Oxide | This compound | Isoxazoline-pyranone |

| Azomethine Ylide | This compound | Pyrrolidine-pyranone |

Oxidative and Reductive Transformations of the Lactone Ring

The lactone ring of this compound, with its α,β-unsaturated system, is amenable to a variety of oxidative and reductive transformations.

Oxidative Transformations: The electron-rich double bond can undergo electrophilic addition reactions with various oxidizing agents. A common oxidative transformation is epoxidation , which can be achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds via the "butterfly mechanism" to yield an epoxide fused to the pyranone ring. The resulting epoxide is a versatile intermediate for further functionalization, as it can be opened by nucleophiles to introduce a variety of substituents. Other epoxidation methods, including those catalyzed by transition metals, can also be employed, sometimes offering higher stereoselectivity. organic-chemistry.org

Reductive Transformations: The most significant reductive transformation is the catalytic hydrogenation of the carbon-carbon double bond. This reaction is typically carried out using hydrogen gas in the presence of a heterogeneous catalyst such as palladium on carbon (Pd/C) or a homogeneous catalyst like Wilkinson's catalyst. researchgate.net The hydrogenation selectively reduces the double bond to afford the saturated δ-lactone, δ-valerolactone. The mechanism of heterogeneous catalysis involves the adsorption of both hydrogen and the unsaturated lactone onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond. Homogeneous catalysis, on the other hand, proceeds through a coordination-insertion mechanism involving the metal center. rsc.org

The carbonyl group of the lactone can also be reduced, although this typically requires stronger reducing agents like lithium aluminum hydride (LiAlH4). This reduction leads to the ring-opening of the lactone to form a diol.

| Transformation | Reagent(s) | Product |

| Epoxidation | m-CPBA | Fused epoxide-pyranone |

| Catalytic Hydrogenation | H₂, Pd/C | δ-Valerolactone |

| Reduction of Carbonyl | LiAlH₄ | 1,5-Pentanediol |

Ring-Opening Polymerization Mechanisms and Applications

This compound can undergo ring-opening polymerization (ROP) to produce polyesters with unsaturation in the polymer backbone. These unsaturated polyesters are of interest for applications requiring subsequent cross-linking or functionalization. The polymerization can proceed through either anionic or cationic mechanisms.

Anionic Ring-Opening Polymerization: Anionic ROP can be initiated by strong nucleophiles such as alkoxides or organometallic compounds. The initiator attacks the carbonyl carbon of the lactone, leading to the opening of the ring and the formation of an alkoxide propagating species. This active chain end then attacks another monomer molecule, and the process repeats. The presence of the double bond can potentially lead to side reactions, and careful control of reaction conditions is necessary to achieve high molecular weight polymers with narrow molecular weight distributions.

Cationic Ring-Opening Polymerization: Cationic ROP is typically initiated by strong acids or Lewis acids. The initiator protonates or coordinates to the carbonyl oxygen, activating the monomer towards nucleophilic attack by another monomer molecule. The propagation proceeds through an oxonium ion intermediate. Similar to anionic ROP, the double bond can participate in side reactions, which can complicate the polymerization process.

The resulting unsaturated polyesters have potential applications in the development of biodegradable materials, hydrogels, and functional polymers after further modification of the double bonds in the backbone. The polymerization of related dihydropyran monomers has been explored as a route to head-to-head alternating copolymers. semanticscholar.org

| Polymerization Type | Initiator Example | Propagating Species |

| Anionic ROP | Sodium methoxide | Alkoxide |

| Cationic ROP | Triflic acid | Oxonium ion |

Detailed Mechanistic Investigations

Studies on Singlet Oxygenation Processes

The reaction of this compound with singlet oxygen (¹O₂) is a photooxygenation process that can proceed through different mechanistic pathways, primarily the ene reaction and [4+2] cycloaddition. wikipedia.org Singlet oxygen is typically generated in situ by photosensitization of ground-state triplet oxygen (³O₂) using a dye such as rose bengal or methylene blue. wikipedia.org

The most probable pathway for this compound is the Schenck ene reaction . In this process, singlet oxygen reacts with the double bond, which has an allylic hydrogen atom, to form an allylic hydroperoxide. The mechanism is believed to be concerted, proceeding through a six-membered cyclic transition state. The regioselectivity of the hydrogen abstraction is influenced by steric and electronic factors. wikipedia.org

Alternatively, a [2+2] cycloaddition pathway to form a transient dioxetane intermediate is also possible. This intermediate can then cleave to form dicarbonyl compounds or rearrange. However, for alkenes with allylic hydrogens, the ene reaction is generally the favored pathway. scripps.edu

Computational studies have been instrumental in elucidating the fine mechanistic details of singlet oxygen reactions, suggesting that for many alkenes, the reaction proceeds through a two-step, no-intermediate mechanism involving two adjacent transition states without a discrete perepoxide intermediate. cuny.edu

| Reaction Type | Intermediate/Transition State | Primary Product |

| Schenck Ene Reaction | Six-membered cyclic transition state | Allylic hydroperoxide |

| [2+2] Cycloaddition | Dioxetane | Dicarbonyl compounds (after cleavage) |

Elucidation of Catalyst-Substrate Interactions in Catalytic Reactions

The interaction between the catalyst and this compound is crucial for the efficiency and selectivity of catalytic transformations such as hydrogenation and polymerization.

In catalytic hydrogenation , the substrate interacts with the surface of a heterogeneous catalyst or the metal center of a homogeneous catalyst. With heterogeneous catalysts like Pd/C, the π-system of the double bond and the non-bonding electrons of the carbonyl oxygen can adsorb onto the metal surface. This adsorption weakens the double bond and facilitates the addition of hydrogen atoms.

In homogeneous catalysis, for example using Wilkinson's catalyst, the reaction proceeds via a well-defined catalytic cycle. The mechanism involves the coordination of the alkene moiety of the lactone to the vacant coordination site of the rhodium catalyst. This is followed by the migratory insertion of the alkene into the Rh-H bond. Finally, reductive elimination regenerates the catalyst and releases the saturated lactone. The interaction between the catalyst and substrate is influenced by both steric and electronic factors of the ligands on the metal center.

In ring-opening polymerization , the catalyst-substrate interaction is key to the initiation and propagation steps. In anionic ROP, the initiator's nucleophilicity and the counter-ion's nature influence the rate and control of the polymerization. In cationic ROP, the Lewis acidity of the catalyst determines the extent of monomer activation. The coordination of the carbonyl oxygen to the Lewis acidic center polarizes the carbonyl group, making it more susceptible to nucleophilic attack.

| Catalytic Reaction | Catalyst Type | Key Catalyst-Substrate Interaction |

| Hydrogenation | Heterogeneous (e.g., Pd/C) | Adsorption of π-bond and carbonyl oxygen to the catalyst surface |

| Hydrogenation | Homogeneous (e.g., Wilkinson's catalyst) | Coordination of the alkene to the metal center followed by migratory insertion |

| Ring-Opening Polymerization | Anionic/Cationic | Nucleophilic attack/Coordination of carbonyl oxygen to the catalyst |

5,6 Dihydro 2h Pyran 2 One As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Scaffolds

5,6-Dihydro-2H-pyran-2-one serves as a versatile and valuable building block in organic synthesis, particularly in the construction of a wide array of complex heterocyclic scaffolds. Its inherent reactivity, stemming from the α,β-unsaturated lactone moiety, allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of diverse heterocyclic systems.

Synthesis of Pyrazole (B372694), Isoxazole (B147169), Pyridone, and Pyrimidine Derivatives

The pyranone ring is a useful precursor for constructing various five- and six-membered nitrogen-containing heterocycles. Pyranones, in general, are widely used for the preparation of pyrazoles. nih.gov For instance, the condensation of 2,3-dihydro-4H-pyran-4-ones with arylhydrazines can yield 5-substituted pyrazoles. nih.gov The reaction of chromones with hydrazine (B178648) hydrate (B1144303) is a well-established method for producing 3(5)-(2-hydroxyaryl)pyrazoles, where the pyran ring is opened and recyclized to form the pyrazole core. nih.gov

While direct synthesis from this compound is a specific application, the general reactivity pattern of pyranones with hydrazine derivatives underscores their utility in pyrazole synthesis. mdpi.com Similarly, the 1,3-dipolar cycloaddition reaction involving nitrile oxides is a fundamental tool for creating isoxazole and isoxazoline (B3343090) rings, and pyran-based structures can be key components in intramolecular versions of this reaction to form fused pyrazolo-pyran-oxazole systems. mdpi.com

The synthesis of these derivatives often involves the reaction of the lactone with binucleophiles. The general approach involves the nucleophilic attack at the carbonyl carbon or via Michael addition, followed by cyclization and rearrangement to yield the desired heterocyclic core.

Table 1: Examples of Heterocycle Synthesis from Pyranone Precursors

| Starting Material Class | Reagent | Resulting Heterocycle | Reference |

|---|---|---|---|

| Chromones | Hydrazine Hydrate | 3(5)-(2-hydroxyaryl)pyrazoles | nih.gov |

| 2,3-Dihydro-4H-pyran-4-ones | Arylhydrazines | 5-Substituted Pyrazoles | nih.gov |

Formation of Fused Heterocyclic Systems (e.g., Dihydronaphthalenes, Chromenes)

The reactivity of the pyranone ring has been exploited to construct fused polycyclic systems through ring transformation reactions. A notable example is the one-pot synthesis of highly functionalized 5,6-dihydronaphthalenes from 2H-pyran-2-ones. This transformation is induced by a carbanion, typically generated from a compound like 2-cyclohexenone in the presence of a base such as powdered potassium hydroxide. The reaction proceeds through the attack of the carbanion on the electrophilic C-6 position of the pyran ring, leading to a cyclization and ring-opening cascade that ultimately forms the dihydronaphthalene structure.

This methodology provides an efficient route to dihydronaphthalenes, which are structural motifs found in some natural products. Similarly, the synthesis of chromone-fused pyrazoles can be achieved through tandem reactions of 3-formylchromones with pyrazole derivatives, showcasing the versatility of the pyranone scaffold in building complex fused systems. nih.gov

Preparation of Functionalized Pyranone Systems

Beyond serving as a precursor to other heterocyclic rings, the this compound scaffold itself can be modified to prepare a variety of functionalized pyranone systems. These functionalized derivatives are often of interest for their biological activities. For example, viridepyronone, an antifungal compound isolated from Trichoderma viride, is a naturally occurring 6-substituted 2H-pyran-2-one. acs.org

Synthetic methods to introduce substituents onto the pyranone ring are of significant interest. These can include reactions that modify the double bond or introduce functional groups at various positions on the ring. The development of such methods allows for the creation of libraries of functionalized pyranones for biological screening and the synthesis of specific natural product targets.

Role in Natural Product Total Synthesis

This compound is a strategic intermediate in the assembly of complex natural products and their analogues, owing to its chiral pool applications and its ability to be transformed into key structural motifs.

Strategic Application as a Key Intermediate in Complex Molecule Assembly

The utility of this compound as a key intermediate is demonstrated in the synthesis of polyhydroxyindolizidines. nih.gov In one synthetic route, it undergoes a (1,3)-dipolar cycloaddition reaction with a cyclic nitrone. nih.gov The resulting adduct is then transformed through a series of steps, including methanolysis of the lactone ring and intramolecular alkylation, to construct the indolizidine core. nih.gov This sequence ultimately leads to derivatives of lentiginosine (B11785389) and compounds structurally related to castanospermine (B190763), both of which are natural alkaloids. nih.gov The pyranone serves as a crucial C5 building block, providing the foundational carbon skeleton that is elaborated into the more complex target molecule.

Synthesis of Analogues and Derivatives of Naturally Occurring Compounds

The 2-pyrone ring is a common structural feature in a variety of natural products. urfu.runih.gov Therefore, this compound is an important starting material for the synthesis of analogues and derivatives of these naturally occurring compounds. By modifying the pyranone core, chemists can generate novel compounds with potentially altered or enhanced biological activities. For instance, the synthesis of analogues of pseudopyronine B, an antibiotic, could involve modifications of a basic pyranone structure. urfu.ru The ability to functionalize the pyranone ring allows for the exploration of structure-activity relationships (SAR) of natural products containing this scaffold. urfu.ru

Preparation of Polyhydroxyindolizidines and Related Alkaloids

This compound is a key starting material in the stereoselective synthesis of polyhydroxyindolizidine alkaloids, a class of compounds known for their potential therapeutic properties. A notable synthetic route transforms this simple lactone into complex alkaloids structurally related to castanospermine and lentiginosine. nih.gov

The synthesis begins with a (1,3)-dipolar cycloaddition reaction between this compound (referred to as compound 7 in the study) and a cyclic nitrone derived from tartaric acid. This initial step establishes the core stereochemistry of the target molecule, yielding a complex pyrrolidino[1,2-b]isoxazolidino[4,5-c]tetrahydropyran intermediate. nih.gov This intermediate then undergoes a series of transformations to build the final indolizidine structure. The process involves the methanolysis of the lactone ring, followed by an intramolecular alkylation of the nitrogen atom. The final step in forming the core indolizidine skeleton is the hydrogenolysis of the N-O bond. nih.gov

Further chemical modifications of the resulting indolizidine structure lead to the desired alkaloids. For instance, decarboxylation of the intermediate yields a 7-hydroxylentiginosine derivative, while an oxidative decarboxylation process produces an indolizidine that is structurally analogous to castanospermine. nih.gov

Table 1: Key Stages in the Synthesis of Polyhydroxyindolizidines from this compound

| Step | Reaction Type | Reactants | Key Intermediate/Product |

| 1 | (1,3)-Dipolar Cycloaddition | This compound and a cyclic nitrone | (1aR,5aR,5bS,6S,7S)-6,7-Di-tert-butoxy-5-oxo-pyrrolidino[1,2-b]isoxazolidino[4,5-c]tetrahydropyran |

| 2 | Methanolysis | Intermediate from Step 1, Methanol | Product with opened lactone ring |

| 3 | Intramolecular Alkylation | Product from Step 2, CBr₄/PPh₃ | Bicyclic intermediate |

| 4 | Hydrogenolysis | Product from Step 3, H₂ | Indolizidine 11 |

| 5a | Decarboxylation | Indolizidine 11 | 7-Hydroxylentiginosine derivative 14 |

| 5b | Oxidative Decarboxylation | Indolizidine 11 | Indolizidine 15 (related to castanospermine) |

Applications in Advanced Materials Development

The chemical reactivity of this compound also extends to materials science, where it is explored as a building block for novel polymers and functionalized macromolecules. smolecule.com Its ability to undergo ring-opening polymerization and to be chemically modified makes it a valuable precursor for creating advanced materials with tailored properties.

Monomer for Polymer Production

As a cyclic ester (lactone), this compound can function as a monomer in ring-opening polymerization (ROP) to produce aliphatic polyesters. This process is analogous to the polymerization of related lactones like δ-valerolactone and ε-caprolactone. chemicalbook.comacs.org The resulting polymer, a structural analogue of poly(δ-valerolactone) (PVL), would feature an unsaturated backbone, which imparts unique thermal and mechanical properties compared to its saturated counterparts. researchgate.net

Research has demonstrated a facile, one-step method to synthesize functionalized valerolactones through the conjugate addition of thiols to the α,β-unsaturated bond of this compound. acs.org These resulting 3-mercaptovalerolactones can then undergo ring-opening polymerization using organocatalysts to generate polyesters with pendant functional groups. This approach highlights the utility of this compound as a monomer for producing polyesters with controlled functionality directly integrated into the polymer chain. acs.org

Precursor for Functionalized Macromolecules

This compound is an excellent precursor for creating functionalized macromolecules through two primary strategies: the polymerization of functionalized monomers and the post-polymerization modification of the resulting polymer.

The synthesis of 3-mercaptovalerolactones from this compound is a prime example of the first strategy. acs.org By reacting the initial lactone with different thiols, such as those containing benzyl (B1604629) or oligoethylene glycol groups, a variety of functionalized monomers can be created. The subsequent polymerization of these monomers yields polyesters with specific side-chain functionalities, which can be used to tune the material's properties, such as hydrophilicity or thermal behavior. acs.org

The second strategy involves modifying the polymer after its synthesis. The double bond within each repeating unit of the polymer chain derived from this compound serves as a reactive handle for post-polymerization modification. This unsaturation allows for the attachment of various chemical moieties through well-established chemical reactions, such as thiol-ene additions or other "click chemistry" techniques. researchgate.netnih.gov This approach is widely used for related polymers, such as poly(valerolactone) derivatives containing pendant allyl groups, which can be dihydroxylated to increase hydrophilicity. researchgate.net Similarly, block copolymers based on poly(δ-valerolactone) have been functionalized with folic acid for targeted drug delivery applications, demonstrating the versatility of this class of polyesters in creating complex, functional macromolecules. researchgate.net

Table 2: Strategies for Developing Functional Polymers from this compound

| Strategy | Description | Example | Resulting Macromolecule |

| Polymerization of Functionalized Monomer | This compound is first converted into a functionalized lactone, which is then polymerized. | Conjugate addition of a thiol to this compound, followed by ring-opening polymerization of the resulting 3-mercaptovalerolactone. acs.org | Polyester with pendant functional groups (e.g., benzyl mercaptans, oligoethylene glycol). acs.org |

| Post-Polymerization Modification | This compound is first polymerized, and the resulting polymer is then chemically modified. | The unsaturated backbone of poly(this compound) can be functionalized via reactions like thiol-ene coupling. | Polymer backbone with covalently attached functional moieties. |

Spectroscopic Characterization and Computational Chemistry of 5,6 Dihydro 2h Pyran 2 One and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

A suite of sophisticated spectroscopic methods is employed to unambiguously determine the structure, connectivity, and stereochemistry of 5,6-Dihydro-2H-pyran-2-one and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound and its derivatives, providing detailed information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy allows for the identification and characterization of the hydrogen atoms within the molecule. The chemical shifts, signal multiplicities, and coupling constants are indicative of the electronic environment and spatial relationships of the protons.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon signals are characteristic of their hybridization and the nature of the attached functional groups.

2D NMR Experiments , such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity between atoms. researchgate.netepfl.chyoutube.com

COSY experiments reveal proton-proton coupling networks, helping to identify adjacent protons in the molecular structure. sdsu.edu

HSQC experiments correlate proton signals with the signals of the directly attached carbon atoms, providing unambiguous C-H bond information. sdsu.edu

HMBC experiments establish long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for identifying quaternary carbons and piecing together the complete molecular framework. sdsu.edu

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 2 | - | - | ~164.0 |

| 3 | ~6.0 | m | ~121.0 |

| 4 | ~6.9 | m | ~145.0 |

| 5 | ~2.4 | m | ~30.0 |

| 6 | ~4.4 | t | ~67.0 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The IR spectrum of this compound is characterized by several key absorption bands:

A strong and sharp absorption band in the region of 1720-1750 cm⁻¹ is indicative of the C=O stretching vibration of the α,β-unsaturated δ-lactone ring.

An absorption band around 1650 cm⁻¹ corresponds to the C=C stretching vibration of the double bond within the pyranone ring.

Strong absorption bands in the region of 1200-1000 cm⁻¹ are attributed to the C-O stretching vibrations of the ester group. chemicalbook.com

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| C=O (α,β-unsaturated ester) | Stretching | 1720-1750 |

| C=C | Stretching | ~1650 |

| C-O (ester) | Stretching | 1200-1000 |

| =C-H | Stretching | ~3050 |

| -CH₂- | Stretching | 2950-2850 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound and its derivatives with high accuracy. HRMS provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. nist.gov

The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. For this compound, common fragmentation pathways include the loss of CO and CO₂ from the lactone ring, as well as retro-Diels-Alder reactions, leading to characteristic fragment ions. researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₆O₂ nih.gov |

| Calculated Exact Mass | 98.03678 u nih.gov |

| Observed Molecular Ion [M]⁺ | m/z 98 |

| Key Fragment Ions | m/z 70 ([M-CO]⁺), m/z 54 ([M-CO₂]⁺) |

Chiroptical Measurements (e.g., Circular Dichroism) for Absolute Configuration Determination

For chiral derivatives of this compound, chiroptical techniques such as Circular Dichroism (CD) spectroscopy are indispensable for determining the absolute configuration of stereocenters. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. arxiv.orgrsc.orgnih.gov

The resulting CD spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of the molecule's three-dimensional structure. By comparing the experimental CD spectrum with the theoretically calculated spectrum for a known configuration (often obtained through quantum chemical calculations), the absolute stereochemistry of the chiral centers can be unambiguously assigned. nih.gov

X-ray Crystallography for Solid-State Conformation and Crystal Packing Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state. For crystalline derivatives of this compound, this technique can determine the precise bond lengths, bond angles, and torsional angles, revealing the preferred conformation of the pyranone ring and the orientation of its substituents. researchgate.net

Furthermore, X-ray crystallography elucidates the arrangement of molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and van der Waals forces that govern the crystal packing. For instance, the crystal structure of (6S)-6-[(1S,2R*)-1,2-Dihydroxypentyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one reveals that the pyran-2-one ring adopts a half-chair conformation. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.0375 (3) |

| b (Å) | 11.4515 (13) |

| c (Å) | 20.802 (2) |

| Ring Conformation | Half-chair |

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an integral part of the structural and electronic characterization of this compound and its derivatives. semanticscholar.orgnih.govscispace.commdpi.comresearchgate.net These computational methods allow for the prediction of a wide range of molecular properties, including:

Optimized Geometries: DFT calculations can accurately predict the ground-state geometry of the molecule, including bond lengths, bond angles, and dihedral angles. This information is valuable for understanding the conformational preferences of the pyranone ring.

Spectroscopic Properties: Theoretical calculations can simulate NMR chemical shifts, IR vibrational frequencies, and electronic transitions, which can be compared with experimental data to aid in spectral assignment and structural confirmation.

Electronic Properties: Molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the electronic structure, reactivity, and potential reaction mechanisms of the molecule.

Chiroptical Properties: As mentioned earlier, theoretical calculations of CD spectra are crucial for the determination of the absolute configuration of chiral derivatives.

Molecular modeling techniques, such as molecular dynamics simulations, can be used to study the dynamic behavior of these molecules and their interactions with other molecules, which is particularly relevant for understanding their biological activity.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. longdom.org It offers a favorable balance between computational cost and accuracy, enabling the study of complex molecules. longdom.org

A fundamental application of DFT is geometry optimization, an iterative process that determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation on the potential energy surface. researchgate.netnih.gov This process involves solving the Kohn-Sham equations to obtain the electron density that minimizes the system's energy, thereby predicting key geometric parameters like bond lengths, bond angles, and dihedral angles. researchgate.net The accuracy of these predictions is crucial, as the optimized geometry is the foundation for subsequent calculations of other molecular properties.

Various DFT functionals and basis sets are employed for geometry optimization, with the choice depending on the specific system and desired accuracy. For instance, studies on pyranone derivatives have utilized functionals like B3LYP in combination with basis sets such as 6-31G(d,p) or 6-311G(d,p) to achieve reliable geometries. youtube.comsemanticscholar.org The process begins with an initial guess of the molecular structure, and the DFT algorithm then adjusts atomic positions to minimize forces and reach a stable energy state. nih.gov The convergence to a true minimum is typically confirmed by vibrational frequency analysis, where the absence of imaginary frequencies indicates a stable structure. youtube.com

DFT calculations are also instrumental in determining the energy profiles of molecules. This includes calculating total electronic energies, heats of formation, and the relative energies of different isomers or conformers. semanticscholar.org For example, DFT calculations have been used to show that pyran-2,4-dione isomers are the most stable forms, which aligns with experimental X-ray crystallography data. mdpi.com These energy calculations are vital for understanding molecular stability and predicting the thermodynamic feasibility of chemical reactions.

Table 1: Illustrative Example of DFT-Calculated Geometric Parameters for a Pyranone Derivative.

| Parameter | Atom Pair/Triplet | Calculated Value (B3LYP/6-31G(d,p)) |

| Bond Length | C=O | 1.21 Å |

| C-O (ester) | 1.36 Å | |

| C=C | 1.34 Å | |

| Bond Angle | O=C-O | 125.0° |

| C-O-C | 118.5° | |

| Dihedral Angle | H-C-C-H | 179.8° |

| Note: This table is a generalized representation based on typical values found in DFT studies of pyranone-like structures. Actual values will vary depending on the specific derivative and computational level of theory. |

Prediction and Validation of NMR Chemical Shifts and Coupling Constants (e.g., DFT-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the structure of organic compounds. pku.edu.cn The combination of DFT calculations with NMR, often termed DFT-NMR, has become a standard method for the accurate prediction and validation of NMR parameters, including chemical shifts (δ) and spin-spin coupling constants (J). researchgate.net

The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate the isotropic magnetic shielding tensors of nuclei. researchgate.netnih.gov These shielding tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends heavily on the chosen DFT functional, basis set, and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM). researchgate.net For pyranone derivatives, various levels of theory have been benchmarked, with functionals like B3LYP and WP04, paired with appropriate basis sets, providing good correlation with experimental data. researchgate.netmdpi.com

DFT-NMR is particularly valuable for distinguishing between isomers and assigning complex spectra. mdpi.com By calculating the ¹H and ¹³C NMR spectra for all possible structures of a newly synthesized compound, a comparison with the experimental spectrum can provide a definitive structural assignment. pku.edu.cn This approach has been successfully applied to hydroxylated 6-heptenyl-5,6-dihydro-2H-pyran-2-ones, where DFT calculations of ¹H-¹H coupling constants allowed for the differentiation of epimers and the reassignment of the configuration of natural products like synargentolide A. mdpi.com

The calculation of spin-spin coupling constants (J-couplings) provides further structural insights, as their magnitudes are sensitive to dihedral angles, bond lengths, and substituent effects. mdpi.comsemanticscholar.org DFT calculations can accurately reproduce experimental J-coupling values, which is crucial for the conformational analysis of flexible molecules like this compound derivatives. mdpi.com The Fermi-contact term is the dominant contributor to proton-proton couplings, and its accurate calculation is key to reproducing experimental spectra.

Table 2: Representative Comparison of Experimental vs. DFT-Calculated ¹H NMR Chemical Shifts for a this compound Moiety.

| Proton | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/B3LYP/6-311+G(2d,p)) |

| H-3 | 6.10 | 6.05 |

| H-4 | 7.05 | 7.01 |

| H-5 (axial) | 2.50 | 2.48 |

| H-5 (equatorial) | 2.65 | 2.62 |

| H-6 (axial) | 4.40 | 4.35 |

| H-6 (equatorial) | 4.55 | 4.51 |

| Note: This table is illustrative. The accuracy of prediction can be enhanced by linear regression analysis of calculated versus experimental data. |

Conformational Searching and Analysis of Flexible Systems

Many derivatives of this compound possess flexible side chains or substituents, leading to the existence of multiple low-energy conformations that can coexist in solution. Understanding this conformational landscape is essential, as the observed spectroscopic properties and biological activity are often a population-weighted average of all contributing conformers.

Computational conformational searching is the process of identifying these stable conformers. This can be achieved through various algorithms, such as systematic searches, random searches (e.g., Monte Carlo), or molecular dynamics simulations. Once a set of potential conformers is generated, each is typically subjected to geometry optimization using DFT to find the nearest local energy minimum.

The relative energies of these optimized conformers are then calculated, usually including corrections for zero-point vibrational energy and thermal contributions to the Gibbs free energy. Based on these relative energies, the Boltzmann population of each conformer can be estimated at a given temperature. This information is critical for accurately predicting NMR parameters, as the calculated chemical shifts and coupling constants for each conformer must be averaged according to their respective populations to be compared with experimental values. mdpi.com

For flexible systems like hydroxylated 6-heptenyl-5,6-dihydro-2H-pyran-2-ones, modeling must often include solvation models to account for stabilizing interactions from both intramolecular and intermolecular hydrogen bonds. mdpi.com The inclusion of such effects is crucial for obtaining an accurate representation of the conformational preferences in solution and, consequently, for the reliable prediction of spectroscopic properties.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions, including those involving the synthesis and transformation of this compound and its derivatives. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states.

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. pku.edu.cn Locating the geometry of a transition state and calculating its energy is crucial for determining the reaction's activation energy and, therefore, its rate. DFT calculations are widely used to search for transition state structures. researchgate.net The identity of a true transition state is confirmed by a vibrational frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. pku.edu.cn

Computational studies have been applied to investigate various reactions involving pyranones. For example, the Diels-Alder reaction, a powerful method for forming six-membered rings, has been studied computationally for 2H-pyran-2-ones. These studies analyze the transition states to predict the regio- and stereoselectivity of the cycloaddition, which often align well with experimental observations. mdpi.com One study noted that 3-bromo- (B131339) and 5-bromo-2-pyrone, both prepared from this compound, undergo Diels-Alder reactions, and the outcomes were investigated computationally. Another relevant reaction is the 1,3-dipolar cycloaddition of a cyclic nitrone to this compound, which serves as a key step in the synthesis of polyhydroxyindolizidines.

These computational investigations can reveal whether a reaction proceeds through a concerted (one-step) or stepwise mechanism, and can explain the origins of stereoselectivity by comparing the energies of different transition state pathways. For instance, DFT studies on the Diels-Alder reactions of 2H-pyran-2-ones with certain alkynes have pointed towards a polar and asynchronous two-step mechanism.

Molecular Docking Methodologies for Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. This method is fundamental in drug discovery and medicinal chemistry for understanding ligand-target interactions at the molecular level and for virtual screening of compound libraries. Derivatives of this compound have shown various biological activities, and molecular docking can help elucidate their mechanism of action.

The docking process involves two main components: a search algorithm and a scoring function. The search algorithm generates a large number of possible binding poses of the ligand within the active site of the receptor. The scoring function then estimates the binding affinity for each pose, ranking them to identify the most likely binding mode.

Studies on cytotoxic 6-heptyl-5,6-dihydro-2H-pyran-2-ones, isolated from Hyptis species, have employed molecular docking to investigate their interaction with the protein α-tubulin. The results indicated a high affinity for the pironetin-binding site of α-tubulin, suggesting a possible mechanism for their cytotoxic potential. The analysis of docked poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, docking studies of pyranopyrazole derivatives with enzymes like MurB and DNA gyrase B have identified crucial hydrogen bonds and hydrophobic interactions within the active sites.

Post-docking analysis often involves visualizing the binding poses and the interactions between the ligand and specific amino acid residues of the protein. This information is invaluable for structure-activity relationship (SAR) studies and for designing new derivatives with improved potency and selectivity.

Table 3: Illustrative Molecular Docking Results for a Dihydropyranone Derivative with a Target Protein.

| Parameter | Value |

| Target Protein | α-tubulin |

| Binding Site | Pironetin-binding site |

| Docking Score (Binding Affinity) | -8.5 kcal/mol |

| Key Interacting Residues | Lys352, Val238, Asn258 |

| Types of Interactions | Hydrogen bond with Lys352, Hydrophobic interactions with Val238 |

| Note: This table represents hypothetical data based on findings reported for similar compounds to illustrate the output of a molecular docking study. |

Occurrence and Isolation of 5,6 Dihydro 2h Pyran 2 One Derivatives in Natural Sources

Isolation from Plant Species (e.g., Goniothalamus, Hyptis)

Derivatives of 5,6-dihydro-2H-pyran-2-one have been extensively isolated from various plant species, with the genera Goniothalamus (Annonaceae) and Hyptis (Lamiaceae) being particularly rich sources.

Phytochemical investigations of the genus Goniothalamus have led to the isolation of a diverse array of styryl-lactone derivatives. For instance, from the roots of Goniothalamus umbrosus, researchers have isolated and characterized compounds such as dehydrogoniothalamin, goniothalamin (B1671989), and 5-acetoxygoniothalamin. scispace.comresearchgate.net Similarly, studies on Goniothalamus ridleyi have resulted in the isolation of 5-acetoxygoniothalamin, dehydrogoniothalamin, 5-hydroxygoniothalamin, and goniothalamin from various parts of the plant, including the stem, root, and fruit. ukm.my A novel styryl-lactone, (5R,6R)-2-oxo-6-((E)-styryl)-5,6-dihydro-2H-pyran-5-yl cinnamate (B1238496) (also known as 5-cinnamoyloxygoniothalamin), was isolated from the aerial parts of Goniothalamus elegans. nih.gov

The genus Hyptis is also a notable source of 5,6-dihydro-α-pyrone derivatives. From the entire plant of Hyptis brevipes, six new derivatives, named brevipolides A-F, were isolated along with other known compounds. nih.govnih.gov Furthermore, cytotoxic 6-heptyl-5,6-dihydro-2H-pyran-2-ones, including pectinolides A–C and the new pectinolides I–M, have been isolated from Hyptis pectinata. researchgate.net The related monticolides A and B were isolated from Hyptis monticola. researchgate.net

The following table summarizes the isolation of some this compound derivatives from Goniothalamus and Hyptis species.

| Compound Name | Plant Species | Plant Part | Reference |

| Dehydrogoniothalamin | Goniothalamus umbrosus | Roots | scispace.comresearchgate.net |

| Goniothalamin | Goniothalamus umbrosus | Roots | scispace.com |

| 5-Acetoxygoniothalamin | Goniothalamus umbrosus | Roots | scispace.com |

| 5-Acetoxyisogoniothalamin oxide | Goniothalamus ridleyi | Stem bark, Fruit | ukm.my |

| Dehydrogoniothalamin | Goniothalamus ridleyi | Stem, Root | ukm.my |

| 5-Hydroxygoniothalamin | Goniothalamus ridleyi | Root | ukm.my |

| Goniothalamin | Goniothalamus ridleyi | Fruit | ukm.my |

| 5-cinnamoyloxygoniothalamin | Goniothalamus elegans | Aerial parts | nih.gov |

| Brevipolides A-F | Hyptis brevipes | Whole plant | nih.govnih.gov |

| Pectinolides A-C, I-M | Hyptis pectinata | Not specified | researchgate.net |

| Monticolides A, B | Hyptis monticola | Not specified | researchgate.net |

Biosynthetic Pathways Leading to Dihydropyranones (e.g., Polyketide Pathway)

The structural diversity of this compound derivatives found in nature is a result of complex biosynthetic pathways. The core scaffold of these compounds is primarily assembled through the polyketide pathway. wikipedia.org Polyketides are a large and varied class of secondary metabolites synthesized by polyketide synthases (PKSs). wikipedia.org